molecular formula C18H16N2OS B5754463 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one CAS No. 497246-02-3

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one

Cat. No.: B5754463
CAS No.: 497246-02-3
M. Wt: 308.4 g/mol
InChI Key: LFNDSAZDPHWTCV-UHFFFAOYSA-N
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Description

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group at the 3-position and a 2-methylallylthio group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.

    Thioether Formation: The 2-methylallylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone intermediate with 2-methylallylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Tetrahydroquinazoline

    Substitution: Nitro- or halogen-substituted derivatives

Scientific Research Applications

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may serve as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Quinazolinone derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound could be investigated for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors involved in critical cellular processes. For example, they may inhibit kinases, which are enzymes that play a key role in cell signaling pathways. The 2-methylallylthio group could enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Methylallyl)thio)-4(3H)-quinazolinone: Lacks the phenyl group at the 3-position.

    3-Phenylquinazolin-4(3H)-one: Lacks the 2-methylallylthio group.

    2-Methylquinazolin-4(3H)-one: Lacks both the phenyl and 2-methylallylthio groups.

Uniqueness

2-((2-Methylallyl)thio)-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the phenyl and 2-methylallylthio groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these groups may enhance the compound’s potential as a therapeutic agent or as a precursor for the synthesis of novel materials.

Properties

IUPAC Name

2-(2-methylprop-2-enylsulfanyl)-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13(2)12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNDSAZDPHWTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497246-02-3
Record name 2-((2-METHYL-2-PROPENYL)THIO)-3-PHENYL-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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